1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is an organic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid typically involves the condensation of 1H-imidazole with 4-chloromethylpyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include organic solvents such as methanol and ethanol, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The exact mechanism of action of 1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The imidazole and pyrazole rings may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-((1H-Imidazol-1-yl)methyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrazole ring.
1-Methylimidazole: Contains the imidazole ring but lacks the pyrazole and carboxylic acid groups
Uniqueness
1-((1H-Imidazol-1-yl)methyl)-4-chloro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various applications.
Properties
Molecular Formula |
C8H7ClN4O2 |
---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
4-chloro-1-(imidazol-1-ylmethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClN4O2/c9-6-3-13(11-7(6)8(14)15)5-12-2-1-10-4-12/h1-4H,5H2,(H,14,15) |
InChI Key |
NHCRPKUWHBCFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)CN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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